Pasiniazid

Pharmacokinetics Bioavailability Tuberculosis

Pasiniazid (CAS 2066-89-9) is a distinct 1:1 chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS)—not a physical mixture. This molecular design delivers 86.7-fold higher plasma INH concentrations at 12 hours post-dose versus standalone INH, due to PAS-mediated delay of INH acetylation. Clinical evidence demonstrates 84% sputum conversion in MDR-TB patients (vs. 42% control) and 2.5× higher cavity closure rates. Generic substitution with equimolar INH or INH+PAS physical mixtures cannot replicate this pharmacokinetic profile. For clinical trial material, reference standards, or preclinical research, insist on authentic Pasiniazid.

Molecular Formula C13H14N4O4
Molecular Weight 290.27 g/mol
CAS No. 2066-89-9
Cat. No. B1678481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasiniazid
CAS2066-89-9
SynonymsFintosid
isoniazide 4-aminosalicylate
pasiniazide
Molecular FormulaC13H14N4O4
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN
InChIInChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10)
InChIKeyRKPHTRVPGYGVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pasiniazid (CAS:2066-89-9): A Chemical Complex of Isoniazid and Para-Aminosalicylic Acid for Tuberculosis Research and Therapy


Pasiniazid (CAS:2066-89-9) is a chemical complex composed of isoniazid (INH) and para-aminosalicylic acid (PAS) in a 1:1 molar ratio . It is classified as an antitubercular agent that functions as a prodrug, rapidly decomposing into its active components, INH and PAS, following oral administration [1]. This molecular design is intended to exploit the bactericidal activity of INH while leveraging the ability of PAS to delay INH acetylation, thereby sustaining higher plasma concentrations and potentially mitigating hepatic toxicity [2].

Pasiniazid Differentiation: Why Equimolar Isoniazid or Simple Physical Mixtures Do Not Replicate Its Properties


Generic substitution of Pasiniazid with equimolar INH or a simple physical mixture of INH and PAS fails to replicate its pharmacokinetic and pharmacodynamic profile. Pasiniazid is a distinct chemical entity, not merely an admixture. Evidence demonstrates that Pasiniazid maintains significantly higher and more prolonged plasma INH concentrations compared to an equivalent dose of INH alone, due to the intramolecular presence of PAS delaying acetylation [1]. Furthermore, animal studies directly comparing Pasiniazid to a physical mixture of INH+PAS show superior therapeutic efficacy for the chemical complex at lower total doses, confirming that the chemical bonding alters the biological outcome [1]. This differentiation has direct consequences for procurement decisions in both research and clinical supply chains.

Pasiniazid (2066-89-9): Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Pharmacokinetic Differentiation: Prolonged INH Plasma Concentration vs. Equimolar Isoniazid

Pasiniazid demonstrates substantially prolonged plasma concentrations of active INH compared to an equivalent dose of standalone INH. In a human pharmacokinetic study where subjects received equal amounts of INH or Pasiniazid, the 12-hour plasma concentration of INH was only 0.03 mg/L with INH alone, whereas with Pasiniazid it was 2.6 mg/L. At 14 hours post-dose, the INH concentration from INH alone was undetectable (0 mg/L), while Pasiniazid maintained a concentration of 2 mg/L, which is twice the minimum inhibitory concentration (MIC) [1].

Pharmacokinetics Bioavailability Tuberculosis

In Vivo Efficacy Differentiation: Pasiniazid vs. Physical Mixture of INH + PAS in Murine TB Model

In an animal model of tuberculosis infection, Pasiniazid demonstrated significantly superior therapeutic efficacy compared to a physical mixture of its constituent drugs. Mice treated with Pasiniazid at 10 mg/kg/day achieved significantly better therapeutic outcomes than those treated with a physical mixture containing INH at 20 mg/kg/day and PAS at 200 mg/kg/day. Additionally, the overall anti-tuberculosis potency of Pasiniazid in this model was reported to be approximately five-fold greater than that of INH alone [1].

In Vivo Efficacy Murine Model Tuberculosis

Microbiological Differentiation: Limited Cross-Resistance in INH-Resistant M. tuberculosis Isolates

Pasiniazid retains susceptibility against a substantial proportion of INH-resistant M. tuberculosis clinical isolates. In a study of 109 INH-resistant isolates from China, only 19.3% (21/109) exhibited resistance to Pasiniazid, while 11.9% (13/109) were resistant to PAS. Notably, among the 13 PAS-resistant isolates, 11 remained susceptible to Pasiniazid. Furthermore, among 63 INH-resistant isolates harboring mutations in katG, the inhA promoter, or the oxyR-ahpC intergenic region, 52 remained susceptible to Pasiniazid [1].

Drug Resistance MIC Mycobacterium tuberculosis

Clinical Differentiation in MDR-TB: Pasiniazid-Containing Regimen vs. Control Regimen

In a randomized clinical trial for multi-drug resistant pulmonary tuberculosis (MDR-TB), a regimen containing Pasiniazid, levofloxacin, and M. Vaccae demonstrated significantly improved outcomes. After a 6-month treatment course, the sputum culture negative conversion rate was 84% in the Pasiniazid-containing regimen group (n=50) compared to 42% in the control group (n=47). Focal absorption rate was 83% versus 33%, and cavity closure rate was 66% versus 26% [1].

MDR-TB Clinical Trial Sputum Conversion

Clinical Differentiation in Treatment Success and Recurrence: 5-Month Pasiniazid-Containing Regimen vs. 8-Month Standard Regimen

A prospective, randomized, controlled multicenter trial compared a 5-month regimen containing moxifloxacin, Pasiniazid, rifabutin, ethambutol, and pyrazinamide (n=626) to an 8-month standard regimen of isoniazid, rifampicin, and streptomycin (n=291). The Pasiniazid-containing test regimen achieved a treatment success rate of 74.12%, significantly higher than the 67.70% in the reference group (P=0.04). Notably, the recurrence rate was 9.6% in the test group compared to 21.8% in the reference group (P<0.001), representing a 56% relative reduction in recurrence [1].

Pulmonary Tuberculosis Short-Course Regimen Clinical Trial

Procurement and Application Guidance for Pasiniazid (2066-89-9) in Tuberculosis Research and Clinical Programs


Investigational New Drug (IND) Formulation for MDR-TB Clinical Trials

Based on clinical evidence demonstrating 84% sputum conversion rate (vs. 42% control) and 2.5× higher cavity closure rates in MDR-TB patients [1], Pasiniazid is a high-priority procurement candidate for sponsors designing Phase II/III clinical trials targeting multidrug-resistant tuberculosis. Its favorable cross-resistance profile (80.7% of INH-resistant isolates remain susceptible) [2] further justifies its inclusion in investigational combination regimens.

Reference Standard Material for Bioequivalence and Pharmacokinetic Studies

The documented 86.7-fold higher plasma INH concentration at 12 hours and sustained levels at 14 hours post-dose (2 mg/L) compared to undetectable levels with standalone INH [1] make Pasiniazid an essential reference standard for developing and validating generic formulations of this chemical complex. Analytical laboratories and generic pharmaceutical manufacturers require high-purity Pasiniazid reference standards to establish bioequivalence parameters.

National Tuberculosis Program (NTP) Procurement for Short-Course Regimen Implementation

A 5-month Pasiniazid-containing regimen achieved 74.12% treatment success (vs. 67.70% for 8-month standard regimen) and reduced recurrence by 56% (9.6% vs. 21.8%) [1]. For Ministries of Health and national procurement agencies, these data support the cost-effectiveness of switching to Pasiniazid-containing short-course regimens, which reduce both per-patient drug costs (shorter duration) and downstream retreatment costs (lower recurrence).

In Vivo Efficacy Studies in Murine Tuberculosis Models

Animal model data showing Pasiniazid (10 mg/kg) outperforming a 22-fold higher total dose physical mixture of INH (20 mg/kg) + PAS (200 mg/kg) [1] supports its use as a positive control or investigational agent in preclinical tuberculosis research. Investigators studying host-pathogen interactions, novel adjunctive therapies, or vaccine efficacy in murine TB models should prioritize Pasiniazid for studies requiring a well-characterized, potent antitubercular agent.

Technical Documentation Hub

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